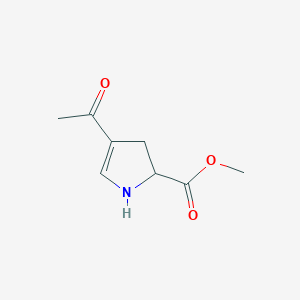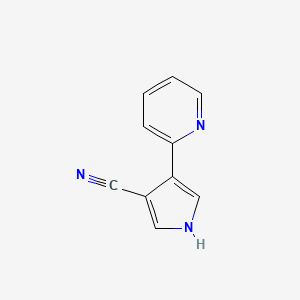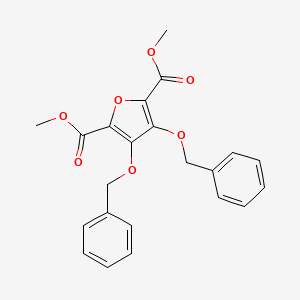
Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its furan ring substituted with two benzyloxy groups and two ester groups at the 2 and 5 positions. Its unique structure makes it a valuable subject for research in organic synthesis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate typically involves the reaction of 3,4-dihydroxyfuran with benzyl bromide in the presence of a base to form the benzyloxy derivatives. This is followed by esterification with dimethyl carbonate under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 3,4-bis(benzyloxy)furan-2,5-dimethanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and enzyme activities, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Dimethyl 3,4-furandicarboxylate: Lacks the benzyloxy groups, making it less versatile in certain applications.
2,5-Furandicarboxylic acid: A simpler analog used primarily in polymer synthesis.
(Z)-5-(3’,4’-Bis(benzyloxy)benzylidene)furan-2(5H)-one: Shares the benzyloxy groups but differs in the core structure, leading to different reactivity and applications.
Uniqueness: Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate stands out due to its combination of benzyloxy and ester groups, providing a unique balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and the development of new materials.
Properties
CAS No. |
7039-81-8 |
|---|---|
Molecular Formula |
C22H20O7 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
dimethyl 3,4-bis(phenylmethoxy)furan-2,5-dicarboxylate |
InChI |
InChI=1S/C22H20O7/c1-25-21(23)19-17(27-13-15-9-5-3-6-10-15)18(20(29-19)22(24)26-2)28-14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
YIKSLVSGKWKYQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(O1)C(=O)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



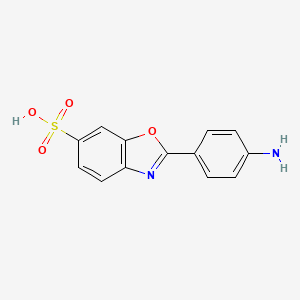
![1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one](/img/structure/B12893199.png)



![4-Ethoxybenzo[d]oxazole-2-carboxamide](/img/structure/B12893215.png)
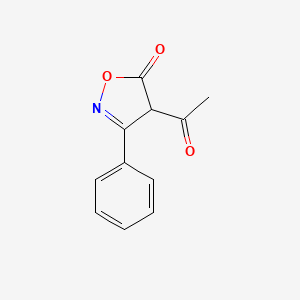

![(S)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12893244.png)
